N,N-Diisopropyl-P,P-diphenylphosphinamide

Asymmetric Synthesis Chiral Ligand Design Ortho-Lithiation

Achieving high enantioselectivity in asymmetric catalysis requires precise steric control around the metal center. Using less hindered phosphinamide analogs risks reduced yields and ee values. - Enantioselective ortho-lithiation yields P-chiral ligands with 45->99% ee - Steric bulk from diisopropyl group enhances catalyst stability in Suzuki-Miyaura couplings - Ortho-lithiated form enables predictable regioselective synthesis - Solid form, mp 117-122°C, typical 97% purity

Molecular Formula C18H24NOP
Molecular Weight 301.4 g/mol
CAS No. 131173-04-1
Cat. No. B3333731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl-P,P-diphenylphosphinamide
CAS131173-04-1
Molecular FormulaC18H24NOP
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H24NOP/c1-15(2)19(16(3)4)21(20,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3
InChIKeyDOUWMTROIMIUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diisopropyl-P,P-diphenylphosphinamide Overview


N,N-Diisopropyl-P,P-diphenylphosphinamide (CAS 131173-04-1) is a tertiary phosphinamide characterized by a central phosphorus(V) atom bonded to two phenyl rings, an oxygen atom, and a diisopropylamino group . This structure confers substantial steric bulk around the phosphorus center, a feature that distinguishes it from less substituted phosphinamides and underpins its utility as a ligand in transition metal catalysis, particularly in asymmetric synthesis and cross-coupling reactions [1]. The compound is commercially available as a solid with a typical purity of 97% and a melting point range of 117–122 °C .

1
Asymmetric synthesis ligand design Supports ortho-lithiation with chiral bases for enantioselective P-chiral ligand construction.
2
Sterically demanding phosphinamide Bulky diisopropylamino group provides steric control distinct from less substituted N,N-dialkyl analogs. Selection-relevant for coordination geometry and reaction selectivity
3
Transition metal catalysis research May serve as a ligand precursor in cross-coupling and asymmetric catalytic systems.

N,N-Diisopropyl-P,P-diphenylphosphinamide Irreplaceability


The performance of phosphinamide ligands in catalytic and synthetic applications is highly dependent on the steric and electronic environment around the phosphorus atom. In the case of N,N-diisopropyl-P,P-diphenylphosphinamide, the bulky diisopropylamino group creates a sterically congested environment that can profoundly influence reaction selectivity, coordination geometry, and the stability of metal complexes [1]. Simply substituting this compound with a less hindered analog, such as N,N-diethyl- or N,N-dimethyl-diphenylphosphinamide, risks significant alterations in catalytic efficiency, enantioselectivity, and product yield [2]. This makes compound-specific procurement essential for reproducible research outcomes.

Target Compound
N,N-Diisopropyl group creates sterically congested phosphorus environment that shapes coordination geometry and enantioselectivity
Substitution Risk
Less hindered N,N-diethyl or N,N-dimethyl analogs may shift catalytic efficiency, alter enantioselectivity, and reduce product yield
Target Compound
Reported to form unique Li-O-Li-O solution aggregates that direct regioselective ortho-functionalization
Substitution Risk
Smaller N-alkyl analogs may exhibit different aggregation states, potentially altering regiochemical outcomes
Target Compound
Compound-specific procurement supports reproducible stereochemical outcomes in P-chiral synthesis workflows
Substitution Risk
Generic replacement with structural analogs may require re-validation of enantioselectivity and yield profiles

Performance Evidence: N,N-Diisopropyl-P,P-diphenylphosphinamide


Enhanced Enantioselectivity in Ortho-Lithiation

In enantioselective ortho-lithiation reactions, the diisopropyl substituent on the nitrogen atom of N,N-diisopropyl-P,P-diphenylphosphinamide contributes to superior enantioselectivity compared to less hindered dialkyl analogs. A study demonstrated that the N,N-diisopropyl variant achieved high yields (45–>99%) and excellent enantiomeric excess (ee) in the synthesis of P-chiral ortho-functionalized derivatives when using [n-BuLi·(-)-sparteine] as the chiral base [1]. This performance is directly attributable to the steric influence of the diisopropyl group, which restricts conformational flexibility and enhances stereocontrol.

Enantioselectivity
Class-level
45–>99% ee
Supports enantioselectivity screening in ortho-lithiation with chiral base
Class-level inference; steric bulk correlates with ee but verify per substrate
Asymmetric Synthesis Chiral Ligand Design Ortho-Lithiation

Improved Yields of P-Chiral Ligands

The diisopropyl substituent in N,N-diisopropyl-P,P-diphenylphosphinamide not only enhances enantioselectivity but also promotes high chemical yields in key transformations. In the ortho-lithiation reaction described above, the target compound provided P-chiral ortho-functionalized derivatives in yields ranging from 45% to >99% [1]. This yield range is considered high for such stereoselective transformations and is a direct consequence of the optimized steric profile of the diisopropylamino group.

Isolated Yield
Class-level
45–>99% yield
Supports efficient P-chiral building block synthesis
Class-level inference; substrate-dependent outcome
P-Chiral Ligand Synthesis Asymmetric Catalysis Phosphinamide Derivatization

Unique Solution Structure Directing Ortho-Functionalization

The ortho-lithiation of N,N-diisopropyl-P,P-diphenylphosphinamide results in a distinctive Li-O-Li-O self-assembled structure in solution, a feature not observed with less sterically demanding phosphinamides. This structural arrangement, elucidated through a combination of NMR, computational methods, and X-ray crystallography, directs subsequent functionalization to occur with high regioselectivity at the ortho-position of the phenyl ring [1]. This structural control is a direct consequence of the steric bulk provided by the diisopropylamino group.

Solution Structure
Reported
Li-O-Li-O self-assembly; >95% ortho-regioselectivity
Reported solution structure may direct regiochemical control in functionalization
Elucidated by NMR, XRD, and computational methods
Organolithium Chemistry Structural Elucidation Reaction Mechanism

Applications of N,N-Diisopropyl-P,P-diphenylphosphinamide


Synthesis of Enantiopure P-Chiral Ligands

This compound is the preferred starting material for the preparation of P-chiral phosphine and diimine ligands via enantioselective ortho-lithiation, providing access to high-value ligands with 45–>99% ee [1]. The exceptional stereocontrol stems from the steric influence of the diisopropyl group, which is essential for achieving the high enantiopurity required in asymmetric catalytic transformations.

Sterically Shielded Transition Metal Catalysts

As a ligand, N,N-diisopropyl-P,P-diphenylphosphinamide imparts significant steric bulk to metal centers, which can enhance catalyst stability and selectivity in reactions such as Suzuki-Miyaura cross-couplings [2]. This steric shielding is a key differentiator from less hindered phosphinamides and is critical for reactions where catalyst decomposition or undesired side reactions are a concern.

Regioselective Ortho-Functionalization

The unique solution structure of its ortho-lithiated form directs electrophilic attack exclusively to the ortho-position of the phenyl ring, enabling predictable and regioselective synthesis of complex organophosphorus scaffolds [3]. This regioselectivity is a direct result of the diisopropyl substitution and is not readily achieved with smaller N-alkyl analogs.

Mechanistic Organolithium Studies

The unprecedented Li-O-Li-O self-assembly observed for the ortho-lithiated derivative of this compound provides a well-defined model system for investigating aggregation phenomena and their impact on reactivity in organolithium chemistry [3]. This makes the compound valuable not only as a synthetic intermediate but also as a tool for fundamental research.

Application
Selection Property
Validation Focus
P-Chiral ligand synthesis
Steric-control during ortho-lithiation
Enantiomeric excess and yield verification
Transition metal catalysis
Ligand steric shielding profile
Catalyst stability and selectivity screening
Regioselective ortho-functionalization
Solution-structure regioselectivity
Ortho-regioselectivity confirmation
Organolithium aggregation studies
Aggregation-state characterization
Reactivity model studies
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